molecular formula C19H23N5O B2877131 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1203148-27-9

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2877131
CAS No.: 1203148-27-9
M. Wt: 337.427
InChI Key: JOOSUFXFVMPLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine to form a pyrrolidinyl-pyrimidine intermediate. This intermediate is then reacted with piperazine and phenylmethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale synthesis. Catalysts and automated systems may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the piperazine ring.

    N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl)pyrimidin-2-ylamino]phenyl]carboxamide: Contains similar structural elements but with additional functional groups.

Uniqueness

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

phenyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(16-6-2-1-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-5-9-22/h1-3,6-7,14-15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOSUFXFVMPLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.